

C-Phycocyanin: A Technical Guide to Absorption and Fluorescence Emission Spectra

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core spectral properties of **C-phycocyanin** (C-PC), a key phycobiliprotein. It covers the fundamental principles of its light absorption and fluorescence, details the experimental protocols for their measurement, and presents key quantitative data in a structured format.

Core Spectroscopic Properties of C-Phycocyanin

C-phycocyanin is a brilliantly colored, water-soluble pigment-protein complex found in cyanobacteria.[1][2] Its primary role is as an accessory light-harvesting pigment in photosynthesis, capturing light energy in regions of the spectrum where chlorophyll absorbs poorly.[2][3] This function is enabled by its unique spectral characteristics, notably its strong absorption in the orange-red region of the visible spectrum and its intense red fluorescence. These properties, including a high quantum efficiency and a large Stokes shift, make C-PC an excellent fluorescent probe for various applications, including immunoassays, flow cytometry, and as a natural colorant.[2][4][5]

The protein is composed of α and β subunits, which assemble into monomers, trimers, and hexamers.[2][5] This aggregation state, along with environmental factors like pH and temperature, can influence its spectral properties.[1][6][7]

Quantitative Spectral Data



The key spectral parameters for **C-phycocyanin** are summarized below. These values can vary slightly depending on the source organism, purity, protein concentration, and buffer conditions.[1]

Parameter	Value	Conditions / Notes	Source(s)
Absorption Maximum (λmax)	~620 - 621 nm	In phosphate buffer, pH 7.0. The peak can shift from ~615 nm for monomers to 621 nm for hexamers.	[1][7][8][9]
Fluorescence Emission Max (λem)	~642 nm	Excitation at ~580-620 nm. Can range from 640 nm to 650 nm depending on conditions.	[1][2][8][10]
Molar Extinction Coefficient (ε)	1.54 x 106 M-1cm-1	At 620 nm. This high value indicates strong light absorption.	[8]
Fluorescence Quantum Yield (ΦF)	~0.81	Denotes high efficiency in converting absorbed light into emitted fluorescence.	[1]
Purity Index	A620/A280 > 4.0	Indicates "reagent grade" or highly pure C-PC, free from contaminating proteins.	[4][11]

Experimental Protocols

Accurate measurement of **C-phycocyanin**'s spectral properties requires careful sample preparation and standardized analytical procedures.

Foundational & Exploratory





A generalized workflow is presented below. The goal is to isolate C-PC from other cellular components, particularly other proteins that absorb at 280 nm.

- Cell Lysis: The process begins with the disruption of cyanobacterial cell walls to release the intracellular contents. A common and effective method is repeated freeze-thaw cycling.[3][12] [13] Biomass is suspended in a phosphate buffer (e.g., 0.1 M, pH 7.0), frozen at -20°C, and then thawed at 4°C or room temperature. This cycle is typically repeated 2-3 times.[12]
- Clarification: The crude lysate is centrifuged at high speed (e.g., 10,000 15,000 x g for 20 minutes at 4°C) to pellet cell debris. The intensely blue supernatant, which contains the crude C-PC, is carefully collected.[11][12]
- Ammonium Sulfate Precipitation: To concentrate the C-PC and remove other proteins, solid ammonium sulfate is gradually added to the supernatant to a final saturation of 60-65%.[9]
 [11] The mixture is stirred and incubated at 4°C. The precipitated C-PC is then collected by centrifugation.
- Dialysis: The C-PC pellet is redissolved in a minimal volume of buffer and dialyzed extensively against the same buffer to remove the ammonium sulfate.[11]
- Chromatography: For high-purity C-PC, ion-exchange chromatography is employed. The dialyzed sample is loaded onto a DEAE-cellulose or similar anion-exchange column. The column is washed, and C-PC is then eluted using a salt gradient (e.g., NaCl) or a pH gradient.[9][11] The bright blue fractions are collected.
- Instrumentation: A calibrated UV-Visible spectrophotometer is required.
- Sample Preparation: The purified C-PC solution is diluted with the appropriate buffer (e.g., 0.1 M phosphate buffer, pH 7.0) to an absorbance value within the linear range of the instrument (typically < 1.5).
- Blanking: The spectrophotometer is blanked using a cuvette filled with the same buffer used for the sample dilution.[12]
- Measurement: The absorbance spectrum of the C-PC sample is recorded over a wavelength range of 250 nm to 750 nm.[14]



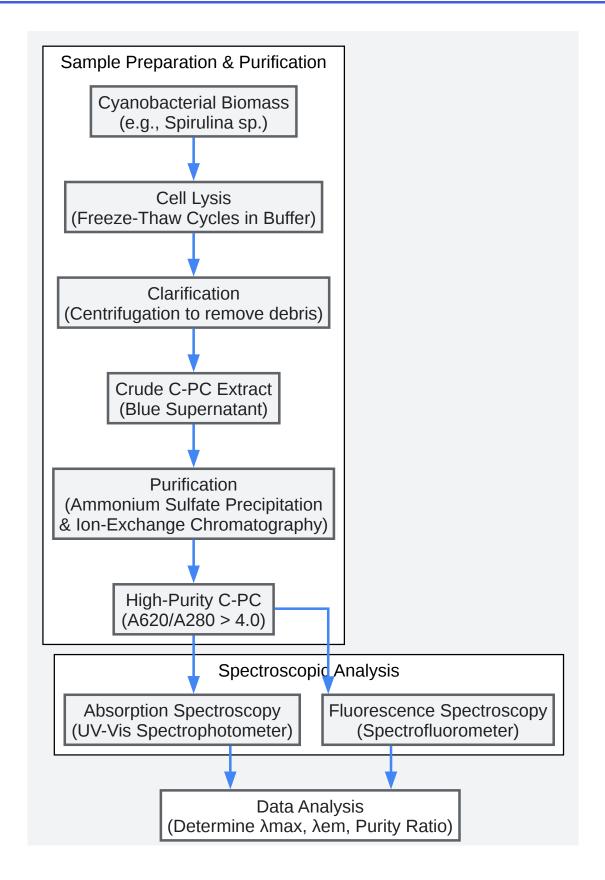
Data Analysis:

- Identify the wavelength of maximum absorbance (λmax) in the visible region (~620 nm).
 [14]
- Record the absorbance at 280 nm to detect contamination by other proteins containing aromatic amino acids.[3]
- Calculate the purity ratio (A620/A280). A ratio greater than 4.0 is indicative of high purity.
 [4]
- Instrumentation: A calibrated spectrofluorometer or fluorometer is used.
- Instrument Setup: Allow the instrument's lamp to warm up for at least 20 minutes for stable output.[15]
- Sample Preparation: Use a dilute solution of purified C-PC in a fluorescence-grade cuvette.
 The absorbance of the sample at the excitation wavelength should be low (ideally < 0.1) to avoid inner filter effects.
- Blanking: A blank measurement is performed using a cuvette containing only the buffer to subtract any background signal.[15]
- Measurement:
 - Set the excitation wavelength. A wavelength between 580 nm and 620 nm is typically used.[13][16]
 - Scan the emission spectrum over a range, for example, from 620 nm to 750 nm.
- Data Analysis: Identify the wavelength of maximum fluorescence intensity (λem), which is expected to be around 642 nm.[10]

Visualizing Key Processes

Diagrams created using Graphviz provide a clear visual representation of the experimental and physical processes involved.





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Caption: Experimental workflow for **C-phycocyanin** purification and spectral analysis.





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Caption: Jablonski diagram illustrating the process of C-PC fluorescence.

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